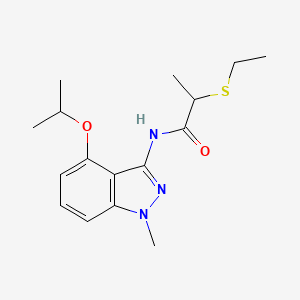

![molecular formula C18H21N2O5P B5599507 diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

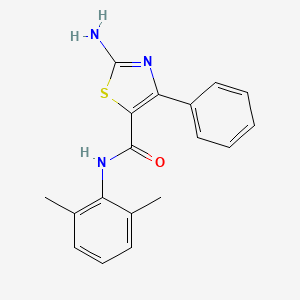

Diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate is a complex organic compound with significant properties and applications in various chemical processes and studies. Its structure and characteristics make it an important subject of research in the field of organic chemistry.

Synthesis Analysis

Synthesis of diethyl phosphonates, similar to the compound , typically involves reactions with diethyl phosphite and peroxide in solutions like N,N-dimethylacetamide, following a free radical mechanism. These processes are crucial for establishing strong phosphorus-aromatic bonds essential for the compound's stability and functionality (Johnson & Cabasso, 2010).

Molecular Structure Analysis

The molecular structure of diethyl phosphonates often exhibits tetrahedral geometry around the phosphorus atom. The presence of intermolecular and intramolecular hydrogen bonding is also a common feature, contributing to the compound's stability and reactivity (Sanders et al., 1996).

Chemical Reactions and Properties

Diethyl phosphonates are known for their reactivity in various chemical reactions. They can be involved in condensation, elimination, and replacement reactions, demonstrating their versatility in organic synthesis. These reactions are often used to synthesize more complex molecules or to modify the compound's properties for specific applications (Marinetti & Savignac, 2003).

Physical Properties Analysis

The physical properties of diethyl phosphonates, such as solubility, can vary depending on the specific structure and substituents of the compound. They often dissolve in lower alcohols and aqueous solutions, making them suitable for various applications in chemical synthesis and industrial processes.

Chemical Properties Analysis

Chemically, diethyl phosphonates can exhibit high thermal stability and charge densities, making them suitable for high-temperature applications and as intermediates in chemical syntheses. Their chemical behavior, including ionization potential, electron affinity, global hardness, and electrophilicity, can be studied through computational methods like Density Functional Theory (DFT) to better understand their reactivity and potential applications (Uppal et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Development

Diethyl phosphonates have been utilized in the synthesis of polybenzimidazole diethyl phosphonates (PBIPEt), which exhibit high phosphorus content. These compounds have shown promise due to their strong −(O═)P−Ph− bond and their solubility in lower alcohols and aqueous sodium hydroxide. PBIPOH, a derivative of these phosphonates, demonstrates high thermal stability and significant charge densities, making it a candidate for membrane preparation (Johnson & Cabasso, 2010).

Corrosion Inhibition

Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been synthesized and evaluated as corrosion inhibitors. These compounds, particularly in their Para position, have proven effective in inhibiting corrosion in carbon steel within acidic environments. Their effectiveness is supported by both experimental methods such as Atomic Force Microscopy and theoretical approaches like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) (Moumeni et al., 2020).

Biological Properties

Research into α-thymidine 5′-aryl phosphonates, which includes diethyl(N-arylaminocarbonyl)methyl phosphonates, has demonstrated their stability under various conditions and low toxicity in cell cultures. These compounds have shown potential in inhibiting the growth of certain strains of M. tuberculosis, opening avenues for further medical research (Ivanov et al., 2013).

Industrial Applications

α-Aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have been synthesized and studied for their role in inhibiting corrosion in mild steel. This research is significant for industrial processes like pickling in hydrochloric acid. Experimental and theoretical studies confirmed these compounds act as mixed type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

Eigenschaften

IUPAC Name |

N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N2O5P/c1-3-24-26(23,25-4-2)18(14-10-6-5-7-11-14)20-19-17(22)15-12-8-9-13-16(15)21/h5-13,21H,3-4H2,1-2H3,(H,19,22)/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQOAIGDJDVWEZ-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N2O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)